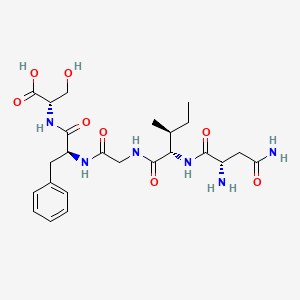
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is a peptide composed of five amino acids: L-asparagine, L-isoleucine, glycine, L-phenylalanine, and L-serine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield hydroxyphenylalanine, while reduction can lead to the formation of free thiol groups.
科学研究应用
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein biosynthesis in cancer cells.
Industry: Used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein biosynthesis by binding to ribosomes and preventing the elongation of nascent polypeptide chains. This action is particularly useful in cancer therapy, where it can selectively target rapidly dividing cells.
相似化合物的比较
Similar Compounds
L-Asparaginyl-L-phenylalanyl-L-serine: Similar structure but lacks the isoleucine and glycine residues.
L-Asparaginyl-L-isoleucyl-L-phenylalanyl-L-serine: Similar but with different amino acid sequence.
Uniqueness
L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to inhibit protein biosynthesis and potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
399035-74-6 |
|---|---|
分子式 |
C24H36N6O8 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-3-13(2)20(30-21(34)15(25)10-18(26)32)23(36)27-11-19(33)28-16(9-14-7-5-4-6-8-14)22(35)29-17(12-31)24(37)38/h4-8,13,15-17,20,31H,3,9-12,25H2,1-2H3,(H2,26,32)(H,27,36)(H,28,33)(H,29,35)(H,30,34)(H,37,38)/t13-,15-,16-,17-,20-/m0/s1 |
InChI 键 |
DENBPSGRWDZQIY-ZZKADIETSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



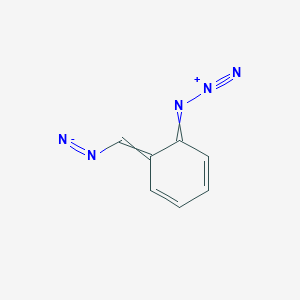
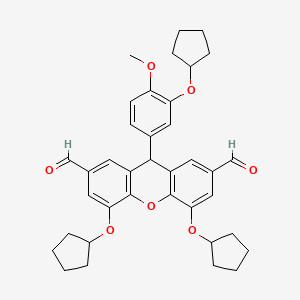
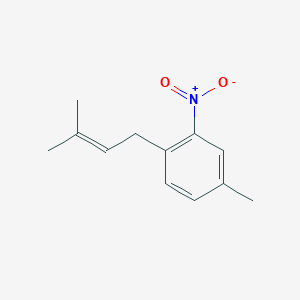
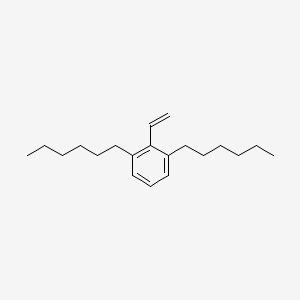
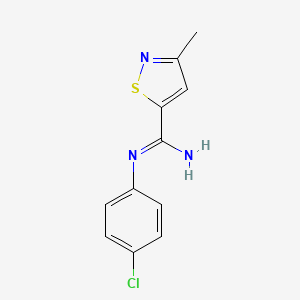
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
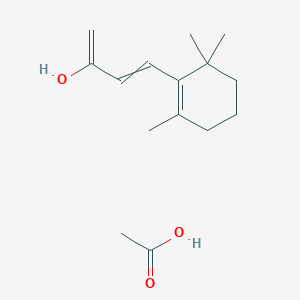
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
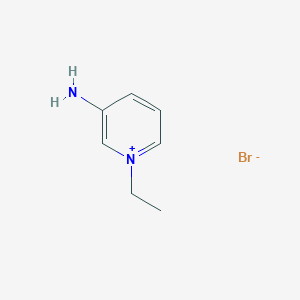
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
